

o-Vanillic acid discovery and history

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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzoic acid

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An In-depth Technical Guide on the Discovery and History of o-Vanillic Acid

Introduction

ortho-Vanillic acid, systematically known as 2-hydroxy-3-methoxybenzoic acid, is a phenolic acid and a structural isomer of the more common vanillic acid. While vanillic acid has been extensively studied due to its relation to vanillin, a primary component of vanilla flavoring, the history of o-vanillic acid is more niche, closely tied to the discovery of its aldehyde precursor, ortho-vanillin. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of o-vanillic acid, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of o-vanillic acid is intrinsically linked to the pioneering work on vanillin and its isomers in the late 19th century. While vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla extract in 1858 by Nicolas-Theodore Gobley and its structure elucidated and synthesized by Ferdinand Tiemann and Wilhelm Haarmann in 1874, the exploration of its isomers followed shortly after.^{[1][2]}

The key breakthrough for the eventual synthesis of o-vanillic acid was the first isolation of its direct precursor, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), in 1876 by the renowned German chemist Ferdinand Tiemann.^[3] Tiemann, along with Karl Reimer, developed the Reimer-Tiemann reaction, a method to ortho-formylate phenols, which was instrumental in the synthesis of various aromatic aldehydes.^{[1][3]} The synthesis of vanillin from guaiacol in 1876 by Karl Reimer further opened avenues for the creation of its isomers.^{[1][2]}

While a specific "discovery" event for o-vanillic acid is not prominently documented as a singular breakthrough, its synthesis was a logical and subsequent step following the isolation and characterization of o-vanillin. The oxidation of an aldehyde functional group to a carboxylic acid was a well-established chemical transformation at the time. A patent filed much later explicitly describes the production of vanillic acid and its related acids, including the acid derived from ortho-vanillin, through oxidation. This indicates that the conversion of o-vanillin to o-vanillic acid was a known and practiced chemical process.

Chemical Synthesis

The primary historical and laboratory-scale synthesis of o-vanillic acid involves the oxidation of o-vanillin.

Experimental Protocol: Oxidation of ortho-Vanillin to ortho-Vanillic Acid

This protocol is based on established methods for the oxidation of aromatic aldehydes, such as the oxidation of vanillin to vanillic acid, which would have been available to 19th-century chemists. A common method involves the use of a mild oxidizing agent like silver oxide.

Materials:

- ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- Silver nitrate (AgNO_3)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4) for acidification
- Deionized water
- Filter paper and funnel (e.g., Büchner funnel)
- Beakers and flasks
- Stirring apparatus

- Heating apparatus (e.g., water bath)

Procedure:

- **Preparation of Silver Oxide (Tollens' Reagent):** In a beaker, dissolve silver nitrate in deionized water. In a separate beaker, prepare a solution of sodium hydroxide. While stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown precipitate of silver oxide (Ag_2O) will form.
- **Washing the Precipitate:** Filter the silver oxide precipitate and wash it thoroughly with deionized water to remove any soluble impurities.
- **Oxidation Reaction:** Transfer the freshly prepared silver oxide to a flask containing a solution of sodium hydroxide in water. Add ortho-vanillin to this suspension.
- **Heating:** Gently heat the mixture in a water bath with continuous stirring. The reaction progress can be monitored by the change in the appearance of the solid from brown silver oxide to gray metallic silver.
- **Filtration:** Once the reaction is complete, filter the hot solution to remove the precipitated metallic silver and any unreacted silver oxide.
- **Acidification and Precipitation:** Cool the filtrate and then acidify it with hydrochloric acid or sulfuric acid. ortho-Vanillic acid, being less soluble in acidic aqueous solution, will precipitate out.
- **Isolation and Purification:** Collect the precipitated o-vanillic acid by filtration, wash with a small amount of cold water, and then dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.

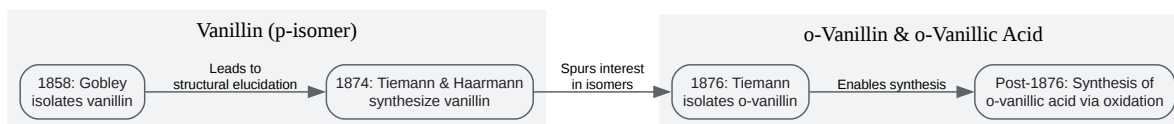
Quantitative Data

The following table summarizes the key quantitative data for o-vanillic acid.

Property	Value
IUPAC Name	2-hydroxy-3-methoxybenzoic acid
Synonyms	3-Methoxysalicylic acid, o-Vanillic acid
CAS Number	877-22-5
Molecular Formula	C ₈ H ₈ O ₄
Molecular Weight	168.15 g/mol
Melting Point	147-150 °C
Appearance	Solid

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the historical timeline of the discovery of vanillin and its isomers, and the synthetic pathway from o-vanillin to o-vanillic acid.



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Caption: Historical timeline of the discovery of vanillin and the subsequent isolation of o-vanillin, which enabled the synthesis of o-vanillic acid.



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Caption: Synthetic pathway for the preparation of o-vanillic acid from its precursor, o-vanillin, through an oxidation reaction.

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